molecular formula C9H16ClNO2 B3325715 (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride CAS No. 2197130-34-8

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Cat. No.: B3325715
CAS No.: 2197130-34-8
M. Wt: 205.68
InChI Key: GFIJKQHMXNKETO-WVLIHFOGSA-N
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Description

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS: 957472-01-4) is a piperidine-derived compound characterized by an α,β-unsaturated ester moiety. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol . The (E)-configuration of the double bond between the piperidine ring and the acetate group introduces rigidity, influencing its conformational stability and interaction with biological targets. This compound is used as a pharmaceutical intermediate, though its specific applications remain under investigation .

Properties

IUPAC Name

ethyl 2-piperidin-3-ylideneacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJKQHMXNKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride typically involves the condensation of ethyl acetoacetate with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Derivatives

Ethyl 2-(Piperidin-3-yl)acetate Hydrochloride (CAS: 16780-05-5)
  • Molecular Formula: C₉H₁₈ClNO₂ (vs. C₉H₁₆ClNO₂ for the target compound) .
  • Similarity Score : 0.95 .
(Z)-Ethyl 2-(Piperidin-3-ylidene)acetate Hydrochloride (CAS: 957472-02-5)
  • Molecular Formula: C₉H₁₆ClNO₂ (identical to the target compound) .
  • Key Difference : (Z)-configuration of the double bond.
  • Impact : Stereochemical differences may lead to distinct pharmacokinetic profiles.
  • Similarity Score : 0.67 .
Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride (CAS: 1630907-26-4)
  • Molecular Formula: C₁₀H₂₀ClNO₂ .
  • Key Difference : Methyl substitution at the 3-position of the piperidine ring.

Functional Group Variations

(E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride (CAS: 27741-65-7)
  • Molecular Formula: C₉H₁₄ClNO₂ .
  • Key Difference : Carboxylic acid replaces the ethyl ester.
  • Impact : Increased acidity (pKa ~4-5) and hydrogen-bonding capacity, likely altering solubility and target engagement .
  • Similarity Score : 0.67 .
2-(Pyridin-3-yl)acetic Acid Hydrochloride (CAS: 6419-36-9)
  • Molecular Formula: C₇H₈ClNO₂ .
  • Key Difference : Pyridine ring replaces piperidine.
  • Impact : Aromaticity introduces planar rigidity and electron-withdrawing effects, reducing basicity compared to piperidine derivatives .

Substituent Effects

Ethyl 2-(((E)-3-(Dimethylamino)allylidene)amino)acetate Hydrochloride (CAS: 131911-15-4)
  • Molecular Formula : C₉H₁₇ClN₂O₂ .
  • Key Difference: Dimethylamino-allylidene substituent.
  • Impact : Extended conjugation may enhance UV absorption and metal-chelation properties .

Data Tables

Table 1. Structural and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Feature Similarity Score Source
957472-01-4 (Target) C₉H₁₆ClNO₂ 205.68 (E)-α,β-unsaturated ester -
16780-05-5 C₉H₁₈ClNO₂ 219.70 Saturated piperidine 0.95
957472-02-5 C₉H₁₆ClNO₂ 205.68 (Z)-α,β-unsaturated ester 0.67
27741-65-7 C₉H₁₄ClNO₂ 203.67 Carboxylic acid substituent 0.67
6419-36-9 C₇H₈ClNO₂ 173.60 Pyridine ring 0.62

Biological Activity

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride is a synthetic compound with potential biological applications. Its structure features a piperidine ring, which is known for its activity in various pharmacological contexts, including as a scaffold in drug design. The compound's unique configuration and functional groups suggest it may exhibit diverse biological activities, including antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16ClNO2
  • CAS Number : 2197130-34-8
  • Molecular Weight : 203.68 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Candida albicans
This compoundTBDTBD

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • DNA Gyrase Inhibition : Similar compounds have shown inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values for related derivatives range from 12.27 to 31.64 µM, indicating potential effectiveness against bacterial strains.
  • Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial in the folate synthesis pathway, and inhibition can lead to antimicrobial effects. Compounds have demonstrated IC50 values as low as 2.67 µM against DHFR.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of piperidine derivatives, including this compound, against several bacterial and fungal strains. The results showed that these compounds not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.

Safety Profile

The hemolytic activity of these compounds was assessed to determine toxicity levels. Results indicated that the derivatives exhibited low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development.

Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves standard organic reactions such as condensation and esterification, yielding high purity products suitable for biological testing.
  • In Vitro Testing : Various derivatives were tested in vitro for their antimicrobial activity using standard methods such as the broth microdilution method and time-kill assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and ethyl chloroacetate under basic conditions. For example, analogous compounds are synthesized using cesium carbonate as a base and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in solvents like DMF at 50–60°C . Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. THF), or temperature gradients. Post-synthesis, acidification with HCl yields the hydrochloride salt. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL or SHELXS for single-crystal refinement to resolve the (E)-configuration and hydrogen bonding patterns .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ ~1.2–1.4 ppm for ethyl group; δ ~3.5–4.2 ppm for piperidinylidene protons) and 13C NMR^{13} \text{C NMR} (carbonyl peak ~170 ppm) confirm functional groups. FT-IR (C=O stretch ~1730 cm1^{-1}) validates ester formation .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 207.7 (matching molecular weight). Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the piperidinylidene moiety. Desiccate to avoid hygroscopic degradation, as hydrochloride salts often absorb moisture .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening (e.g., hindered rotation around the piperidinylidene-acetate bond).
  • Impurity analysis : Compare experimental 1H NMR^1 \text{H NMR} with computational predictions (Gaussian or ORCA) to identify minor byproducts. For example, trace ethyl acetate or unreacted piperidine derivatives may cause splitting .
  • Advanced techniques : 1H-1H COSY^1 \text{H-}^1 \text{H COSY} or 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} can resolve overlapping signals in congested spectral regions .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites for reactions like Michael additions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can simulate interactions with biological targets (e.g., enzymes with piperidine-binding pockets) to rationalize observed bioactivity .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to assess solvation energy in aqueous vs. organic media .

Q. How can hydrogen-bonding networks in crystal structures influence physicochemical properties?

  • Methodological Answer :

  • Graph-set analysis : Use Mercury CSD to classify hydrogen bonds (e.g., R22_2^2(8) motifs) and quantify their contribution to lattice stability .
  • Thermal analysis : DSC/TGA can correlate melting points/decomposition temperatures with intermolecular interactions. For example, strong N–H···Cl hydrogen bonds (from the hydrochloride salt) may elevate thermal stability .
  • Solubility prediction : Log P calculations (via ACD/Labs) combined with crystal packing density (from PLATON) explain poor aqueous solubility despite polar groups .

Q. What strategies address challenges in supramolecular assembly during co-crystallization studies?

  • Methodological Answer :

  • Co-former screening : Test carboxylic acids (e.g., fumaric acid) or amides to exploit complementary hydrogen-bond donors/acceptors.
  • High-throughput crystallization : Use Crystal16™ to screen solvent/antisolvent combinations (e.g., methanol/water) under varying pH .
  • Synchrotron XRD : Resolve weak interactions (e.g., C–H···O) in low-symmetry space groups (e.g., P212_1/c) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
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(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

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